molecular formula C5H5ClN2O2 B179485 methyl 4-chloro-1H-pyrazole-3-carboxylate CAS No. 1005584-90-6

methyl 4-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B179485
CAS No.: 1005584-90-6
M. Wt: 160.56 g/mol
InChI Key: AQUQWWCPNUDMIX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a methyl ester group at the 3-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester . Another method involves the cyclization of acetylenic ketones with hydrazine derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted pyrazole derivatives.

    Ester Hydrolysis: Pyrazole-3-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced pyrazole derivatives.

Scientific Research Applications

Methyl 4-chloro-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways depend on the specific biological system and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrazole-3-carboxylate: Lacks the chlorine substitution at the 4-position.

    4-Chloro-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester.

    1-Phenyl-3-methyl-4-chloro-1H-pyrazole: Contains a phenyl group at the 1-position instead of a methyl ester.

Uniqueness

Methyl 4-chloro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the methyl ester group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 4-chloro-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUQWWCPNUDMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428078
Record name methyl 4-chloro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005584-90-6
Record name methyl 4-chloro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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